(2E)-3-[5-(4-tert-butylbenzenesulfonamido)-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide
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Overview
Description
KH-3 is a potent inhibitor of the RNA-binding protein Hu antigen R (HuR). It exhibits anti-proliferative effects by interfering with HuR-FOXQ1 messenger ribonucleic acid interactions, inhibiting breast cancer cell invasion, and delaying lung colony formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KH-3 involves a series of organic reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that KH-3 is synthesized through a multi-step process involving the use of various organic reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of KH-3 is typically carried out in specialized facilities equipped to handle complex organic synthesis. The production process involves scaling up the laboratory synthesis to industrial levels, ensuring consistency and purity of the final product. The compound is then purified and formulated for research use .
Chemical Reactions Analysis
Types of Reactions
KH-3 undergoes several types of chemical reactions, including:
Oxidation: KH-3 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: KH-3 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
KH-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study RNA-binding proteins and their interactions with messenger ribonucleic acid.
Biology: Investigated for its role in inhibiting cancer cell proliferation and invasion.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly breast cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
KH-3 exerts its effects by inhibiting the RNA-binding protein Hu antigen R. This inhibition disrupts the interaction between Hu antigen R and FOXQ1 messenger ribonucleic acid, leading to reduced expression of target genes involved in cell proliferation and invasion. The compound also downregulates the expression of Hu antigen R targets such as beta-Catenin and BCL2, induces apoptotic cell death, and causes S-phase cell cycle arrest .
Comparison with Similar Compounds
KH-3 is unique in its specific inhibition of the RNA-binding protein Hu antigen R. Similar compounds include:
KH-1: Another inhibitor of Hu antigen R but with different potency and specificity.
KH-2: Similar in structure but targets different RNA-binding proteins.
KH-4: A more potent inhibitor but with a different mechanism of action.
KH-3 stands out due to its specific targeting of Hu antigen R and its potential therapeutic applications in cancer treatment .
Properties
CAS No. |
1215115-03-9 |
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Molecular Formula |
C21H22N2O4S2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(E)-3-[5-[(4-tert-butylphenyl)sulfonylamino]-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-21(2,3)15-4-8-18(9-5-15)29(26,27)23-16-6-10-19-14(12-16)13-17(28-19)7-11-20(24)22-25/h4-13,23,25H,1-3H3,(H,22,24)/b11-7+ |
InChI Key |
RIYPLPNXICDUCS-YRNVUSSQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=C3)/C=C/C(=O)NO |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=C3)C=CC(=O)NO |
Purity |
95 |
Origin of Product |
United States |
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